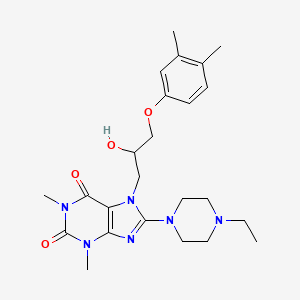

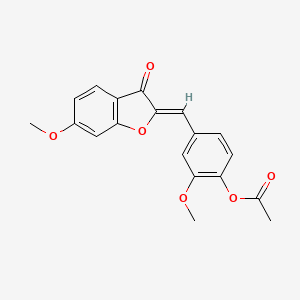

![molecular formula C17H20N2OS2 B2427352 3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-21-9](/img/structure/B2427352.png)

3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule that contains several functional groups, including a phenyl ring, a thieno[3,2-d]pyrimidin-4-one group, and a propylsulfanyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure .科学的研究の応用

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis routes of pyridothienopyrimidines and pyridothienotriazines, demonstrating the chemical versatility of thieno[3,2-d]pyrimidin-4-one derivatives. One notable study involved the reaction of amino-substituted thieno[2,3-b]pyridines with triethyl orthoformate, leading to pyrimidinones and triazinones. This process highlights the compound's role in generating diverse heterocyclic compounds with antimicrobial properties, as some derivatives exhibited significant in vitro antimicrobial activities against a range of microbes (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Dual Inhibitory Activities

The compound's framework has been utilized to develop potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes for DNA synthesis and cell proliferation. This dual inhibitory action makes it a promising candidate for cancer therapy, with specific derivatives exhibiting potent inhibitory concentrations against human TS and DHFR, showcasing the potential of thieno[3,2-d]pyrimidin-4-one derivatives in medicinal chemistry (Gangjee, Qiu, Li, & Kisliuk, 2008).

Nucleophilic Displacement and Derivative Synthesis

The versatility of thieno[3,2-d]pyrimidin-4-one derivatives extends to their functional group transformations. For instance, the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones was achieved through oxidation, demonstrating the compound's applicability in synthesizing amino-substituted derivatives and forming carbon-carbon bonds, a key step in developing pharmacologically active molecules (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).

Structural and Crystallographic Studies

The compound and its derivatives have been subjects of structural and crystallographic studies, providing insights into their molecular configurations, interactions, and polymorphism. For example, benzylation and nitrosation reactions of related pyrimidinones have led to the discovery of polymorphic forms and different hydrogen bonding patterns, enriching our understanding of their structural dynamics and potential for designing more effective molecules (Glidewell, Low, Marchal, & Quesada, 2003).

Anticancer and Antiviral Activities

The potential of 3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one derivatives in anticancer and antiviral therapies has been a focal point of research. Some derivatives have shown promising anti-HIV-1 activity and the ability to inhibit virus replication, indicating the compound's potential in developing new antiviral drugs. Additionally, its derivatives have been evaluated for their anticancer activities, highlighting the scaffold's utility in discovering novel therapeutic agents (Novikov, Ozerov, Sim, & Buckheit, 2004).

作用機序

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been shown to inhibit cdk2, thereby affecting cell cycle progression and inducing apoptosis .

Biochemical Pathways

Inhibition of cdk2, as seen in similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Pharmacokinetics

It’s worth noting that the degree of lipophilicity of a drug, which this compound likely possesses, can influence its ability to diffuse easily into cells .

Result of Action

Similar compounds have been shown to induce apoptosis and alter cell cycle progression .

特性

IUPAC Name |

3-(3,5-dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c1-4-6-22-17-18-14-5-7-21-15(14)16(20)19(17)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETFZMGIGIIWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

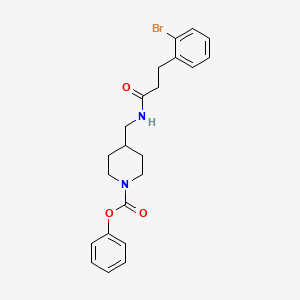

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2427271.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)

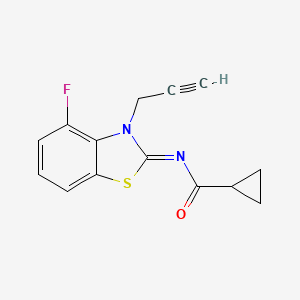

![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)

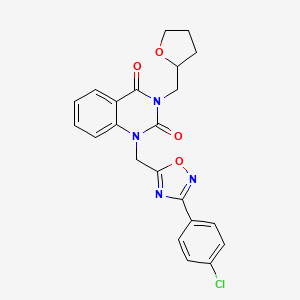

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2427275.png)

![3-Methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2427282.png)

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)